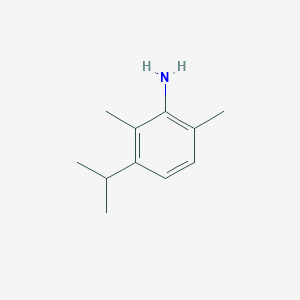

2,6-Dimethyl-3-(propan-2-yl)aniline

Description

General Context of Aniline (B41778) Derivatives in Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgchembk.com These compounds, where one or more hydrogen atoms on the benzene (B151609) ring or the amino group are replaced by other functional groups, serve as crucial intermediates in the manufacturing of a vast array of commercial products. who.int Their applications span across various industries, including the production of polymers, rubber processing chemicals, dyes and pigments, and agricultural chemicals. who.intjocpr.com In the pharmaceutical sector, aniline derivatives are integral to the synthesis of numerous drugs, including analgesics and anesthetics. who.intjocpr.com

The reactivity of the aniline molecule, characterized by the electron-donating amino group, makes it highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. prepchem.comresearchgate.net The versatility of the amino group itself, which can undergo reactions like diazotization, allows for its conversion into a wide range of other functional groups, further expanding the synthetic utility of aniline derivatives. wikipedia.org Research continually explores new synthetic methods and applications for this diverse class of compounds, driven by their industrial importance and rich chemical reactivity. chembk.comnoaa.govchemicalbook.com

Significance of Steric Hindrance in Substituted Anilines

Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of a chemical reaction, is a paramount concept in the chemistry of substituted anilines. byjus.com When bulky substituents are placed at the positions ortho to the amino group (the 2- and 6-positions), they physically obstruct the approach of reagents to the nitrogen atom and influence the orientation of the amino group relative to the benzene ring. prepchem.com

This "ortho effect" has several significant consequences:

Basicity: Ortho-substitution typically reduces the basicity of anilines. The bulky groups can twist the amino group out of the plane of the benzene ring, inhibiting the resonance stabilization of the anilinium ion that is formed upon protonation.

Reactivity: The steric bulk shields the amino group, hindering its participation in reactions like N-alkylation or acylation. jocpr.com This can be a desirable trait, for instance, in controlling selectivity in complex syntheses. merckmillipore.com

Ligand Synthesis: Sterically hindered anilines, such as 2,6-diisopropylaniline (B50358), are highly valued as precursors to bulky ligands used in coordination chemistry and organometallic catalysis. wikipedia.org The steric bulk provided by the ortho-substituents is crucial for stabilizing low-coordinate metal centers and influencing the catalytic activity and selectivity of the resulting metal complexes, such as in Schrock carbenes or complexes with NacNac ligands. wikipedia.orgchemicalbook.com

The interplay of these steric effects with the electronic properties of the substituents allows for the fine-tuning of the chemical behavior of aniline derivatives for specific applications. prepchem.com

Overview of Research on 2,6-Dimethyl-3-(propan-2-yl)aniline and Related Compounds

Direct and extensive research focused solely on this compound is limited in publicly available literature. However, its chemical identity is established, with its hydrochloride salt registered under CAS Number 198220-46-1. sigmaaldrich.com The study of this compound can be contextualized by examining its close structural relatives, such as 2,6-dimethylaniline (B139824) and its isomers like 2,6-dimethyl-4-(propan-2-yl)aniline.

The synthesis of such a molecule would likely follow established protocols for producing sterically hindered anilines. researchgate.net Common methods include the catalytic amination of the corresponding substituted phenol (B47542) or the reduction of the parent nitroaromatic compound. prepchem.com For instance, the synthesis of 2,6-dimethylaniline can be achieved by heating 2,6-dimethylphenol (B121312) with ammonia (B1221849) in the presence of a suitable catalyst. prepchem.com

The defining structural feature of this compound is its asymmetry. Unlike the well-studied 2,6-dimethylaniline or 2,6-diisopropylaniline, it possesses two smaller methyl groups at the ortho positions and a bulkier isopropyl group at a meta position. This specific arrangement of substituents is expected to create a unique steric and electronic profile. The ortho-methyl groups provide significant steric hindrance around the amino group, while the meta-isopropyl group primarily acts as a weak electron-donating group.

The primary research interest in anilines with this substitution pattern lies in their potential use as precursors for developing novel ligands for catalysis. wikipedia.org The combination of ortho-hindrance and meta-substitution could lead to ligands that impart unique stability and selectivity in catalytic reactions.

| Property | This compound (Predicted) | 2,6-Dimethyl-4-(propan-2-yl)aniline | 2,6-Dimethylaniline |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇N | C₈H₁₁N |

| Molecular Weight | 163.26 g/mol | 163.26 g/mol | 121.18 g/mol |

| CAS Number | 198220-46-1 (HCl salt) | 42014-59-5 | 87-62-7 |

| Boiling Point | Data not available | Data not available | 214 °C |

| Melting Point | Data not available | Data not available | 11.2 °C |

Scope and Objectives for Advanced Research on this compound

The unique substitution pattern of this compound presents several compelling opportunities for advanced research. The primary objectives would be to synthesize, characterize, and explore the potential applications of this compound, leveraging its distinct structural features.

Key Research Objectives:

Synthesis and Characterization: The first step would be to develop an efficient and scalable synthesis for this compound. Following synthesis, a comprehensive characterization using modern analytical techniques is essential. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure. Data from such analyses are often compiled in comprehensive databases. aist.go.jp Obtaining a crystalline form would also permit X-ray crystallographic analysis to determine its precise solid-state structure and bond parameters.

Physicochemical Property Investigation: A detailed study of its physical and chemical properties would be crucial. This includes determining its pKa value to quantify its basicity and compare it to symmetric analogs like 2,6-dimethylaniline and 2,6-diisopropylaniline. This would provide valuable insight into the electronic influence of the meta-isopropyl group in the context of ortho-methyl substitution.

Development of Novel Ligands: A major avenue of research would be the use of this compound as a precursor for new, asymmetric ligands. Condensation reactions with β-diketones or other suitable linkers could yield novel NacNac, diiminopyridine, or other ligand types. wikipedia.orgchemicalbook.com The asymmetry of these ligands could lead to metal complexes with unique coordination geometries not achievable with symmetric ligands.

Exploration in Catalysis: The resulting novel metal-ligand complexes could be screened for catalytic activity in various organic transformations. Areas of interest could include cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), polymerization, or small molecule activation. The unique steric and electronic environment created by the asymmetric ligand could offer advantages in terms of catalyst stability, activity, and selectivity (chemo-, regio-, and stereoselectivity).

By pursuing these objectives, the scientific community can fully elucidate the chemical nature of this compound and potentially unlock new tools for synthetic and catalytic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

596826-42-5 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2,6-dimethyl-3-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5-7H,12H2,1-4H3 |

InChI Key |

GLAQHASROVXNKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 3 Propan 2 Yl Aniline

Historical and Conventional Approaches to Aniline (B41778) Synthesis

The synthesis of aniline and its derivatives is a cornerstone of industrial and laboratory organic chemistry, with methods evolving significantly since its first isolation in 1826. britannica.comgoogle.comchemicalbook.com

Historically, the most prominent method for producing anilines has been the reduction of the corresponding nitroarenes. britannica.comwikipedia.org The Zinin reaction, first described in 1842, utilized reagents like sodium sulfide (B99878) for this transformation. wikipedia.org A widely used laboratory and early industrial method is the Bechamp reduction, which involves reducing nitrobenzene (B124822) with iron filings in the presence of an acid, such as hydrochloric acid. google.comprepchem.com

Commercially, the catalytic hydrogenation of nitrobenzene has become the dominant production method. britannica.comchemicalbook.comwikipedia.org This process is typically carried out in the vapor phase at elevated temperatures (200–300 °C) using various metal catalysts. wikipedia.org Another significant industrial process involves the reaction of chlorobenzene (B131634) with ammonia (B1221849) at high temperatures and pressures. britannica.comgoogle.com Additionally, anilines can be prepared from phenols through catalytic amination with ammonia. google.comwikipedia.org These foundational methods, while effective for simple anilines, often lack the selectivity required for producing complex, polysubstituted structures and may require harsh conditions.

Specific Synthetic Routes to 2,6-Dimethyl-3-(propan-2-yl)aniline and Highly Hindered Anilines

The synthesis of sterically hindered anilines, such as this compound, demands more sophisticated and regiocontrolled strategies than conventional methods. The ortho-substituents (two methyl groups) and the adjacent bulky isopropyl group create a sterically demanding environment that can impede the introduction of the amino group and other substituents.

Accessing complex substitution patterns like that in this compound typically involves multi-step sequences. uva.nlresearchgate.net These strategies often rely on building the desired substitution pattern on the benzene (B151609) ring before the final introduction or unmasking of the aniline functionality. A common approach is the functionalization of a pre-existing aniline derivative. However, the inherent ortho- and para-directing nature of the amino group makes direct functionalization to achieve a meta-substituted pattern challenging. beilstein-journals.org Therefore, many syntheses require a more circuitous route, potentially involving:

Building the ring from acyclic precursors: Constructing the substituted aromatic ring from simpler, non-aromatic starting materials.

Sequential functionalization: Introducing substituents one by one, often using protecting groups and directing groups to ensure correct placement.

Late-stage amination: Creating the fully substituted aryl ring with a suitable leaving group (e.g., a halide) or a precursor group (e.g., a boronic ester) at the desired position, followed by a catalytic amination reaction as a final step.

Achieving the specific 1-amino-2,6-dimethyl-3-isopropyl substitution pattern is a problem of regioselectivity. The ortho- and para-directing influence of the amine group makes direct electrophilic substitution of anilines to form meta-products difficult. beilstein-journals.org Modern synthetic chemistry has developed several techniques to overcome these challenges.

One powerful strategy is the use of directing groups, which temporarily coordinate to a catalyst (often rhodium or palladium) and guide a C-H functionalization reaction to a specific position on the ring. researchgate.net For instance, N-(2-pyridyl) substituted anilines have been shown to direct arylation specifically to the ortho position of the amine functionality. researchgate.net While this directs to the ortho position, similar principles can be applied with different directing groups to achieve other substitution patterns.

Another approach involves controlling substitution patterns through steric effects. By introducing a very bulky substituent on the nitrogen atom of an aniline, it is possible to direct electrophilic substitution to the sterically less hindered para-position. electronicsandbooks.com For example, N-lithiation of an aniline bearing a large 1-isopropyl-2-methylpropyl group, followed by the addition of an electrophile, results in highly selective para-substitution. electronicsandbooks.com

A catalytic system for the regioselective C-H azidation of anilines has also been developed using CuSO4·5H2O, which allows for the introduction of an azide (B81097) group that can later be reduced to an amine. nih.gov Such methods provide a pathway to anilines that might be difficult to access through other means.

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of anilines, especially sterically hindered ones. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgnumberanalytics.comorganic-chemistry.org

The success of this reaction with challenging substrates, such as those with ortho-substituents, heavily depends on the choice of ligand. Sterically hindered phosphine (B1218219) ligands are crucial for promoting the reaction with congested coupling partners. acsgcipr.org The development of increasingly effective ligands has expanded the scope of the Buchwald-Hartwig reaction to include previously difficult couplings, such as those involving primary amines and aryl chlorides. wikipedia.orgorganic-chemistry.org Kinetic analysis has been used to guide ligand design specifically for the arylation of hindered primary amines, leading to more general and efficient catalytic systems. organic-chemistry.org

Copper-catalyzed amination also provides a valuable alternative. A practical method for the synthesis of sterically hindered secondary and tertiary anilines involves the amination of aryl boronic esters using a copper(I) triflate catalyst with a diphosphine ligand. nih.gov This method is notable for its wide functional group tolerance, allowing for the presence of esters, aldehydes, and even aryl halides elsewhere in the molecule. nih.gov

The table below summarizes the application of palladium-catalyzed amination for synthesizing primary anilines from various aryl halides using aqueous ammonia, showcasing the importance of ligand choice. nih.govacs.org

| Aryl Halide | Ligand | Base | Yield (%) |

| 4-t-Bu-PhBr | KPhos | K3PO4 | 98 |

| 2-Me-PhBr | KPhos | K3PO4 | 95 |

| 2,6-Me2-PhBr | KPhos | K3PO4 | 96 |

| 4-t-Bu-PhCl | KPhos | K3PO4 | 99 |

| 2-Me-PhCl | KPhos | K3PO4 | 95 |

| 2,6-Me2-PhCl | KPhos | K3PO4 | 96 |

Data sourced from studies on palladium-catalyzed amination with a novel biheteroaryl phosphine ligand (KPhos). nih.govacs.org

To improve efficiency and reduce waste, chemists increasingly favor one-pot and multi-component reactions (MCRs). nih.govwikipedia.orgwikipedia.org In a one-pot synthesis, reactants undergo several transformations in the same vessel, avoiding the isolation of intermediates. wikipedia.orgacs.org MCRs are even more convergent, combining three or more starting materials to form a single, often complex, product. nih.govwikipedia.org

A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed from 1,3-diketones, acetone, and various amines. beilstein-journals.org This method demonstrates the construction of the aniline core from acyclic precursors in a single operation. The reaction's success is governed by the electronic properties of the starting diketone. beilstein-journals.org This strategy has been shown to be effective for synthesizing sterically hindered anilines; for example, using 2,6-di(isopropyl)aniline as the amine component resulted in the desired product in a 53% yield. beilstein-journals.org

Another innovative one-pot method for converting phenols to anilines proceeds via a Smiles rearrangement, which is particularly effective for phenols bearing electron-withdrawing groups. acs.orgresearchgate.net Such strategies can offer a more convenient and scalable route to functionalized anilines compared to traditional multi-step methods. acs.org

The table below illustrates the scope of a three-component synthesis of meta-substituted anilines, highlighting its applicability to various amine starting materials. beilstein-journals.org

| 1,3-Diketone | Amine | Product Yield (%) |

| 1a | Benzylamine | 73 |

| 1a | Aniline | 75 |

| 1a | Morpholine | 81 |

| 1a | 4-Methoxyaniline | 65 |

| 1a | 2,6-Diisopropylaniline (B50358) | 53 |

| 1a | 4-(Trifluoromethyl)aniline | 33 |

Data sourced from a study on the three-component synthesis of meta-hetarylanilines. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of any synthesis, particularly for challenging transformations like the formation of hindered anilines. Key parameters that are frequently adjusted include the catalyst, ligand, base, solvent, and temperature. numberanalytics.com

In palladium-catalyzed aminations, the choice of ligand is paramount. acsgcipr.org For aryl chlorides, which are often less reactive than bromides or iodides, highly active and sterically hindered ligands are required. numberanalytics.com The base also plays a crucial role; while strong, non-nucleophilic bases like sodium tert-butoxide are common, recent developments have enabled the use of weaker bases like potassium phosphate (B84403) or even hydroxide, which can be advantageous for sensitive substrates. nih.govacs.org The solvent can influence catalyst solubility, stability, and reactivity.

For the copper-catalyzed amination of aryl boronic esters, the reaction was found to be effective under mild conditions, which is a significant advantage. nih.gov The optimization of these reactions often involves screening a matrix of conditions to identify the ideal combination for a specific substrate. For example, in the development of photoredox catalysis for synthesizing hindered primary amines, a high-throughput experimentation approach was used to rapidly screen coupling partners, reductants, and solvents to find the optimal conditions. researchgate.net This systematic approach is essential for developing robust and high-yielding synthetic methods.

Green Chemistry Principles in this compound Synthesis

The synthesis of substituted anilines, including sterically hindered structures like this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green approach involves the use of alternative reaction media and catalysts. For instance, Brønsted acidic ionic liquids have been utilized as stable and reusable catalysts for Friedel-Crafts reactions in the synthesis of aniline-based compounds. nih.gov This method offers a metal- and solvent-free pathway, which is environmentally benign and economically sustainable. nih.gov Another strategy focuses on developing one-pot procedures that reduce the number of synthetic steps and purification stages, thereby minimizing waste. researchgate.net

The direct synthesis of anilines from readily available starting materials is a key goal in green chemistry. acs.org Researchers have explored the direct amination of benzene and its derivatives, though this presents challenges in activating strong C-H and N-H bonds. acs.org The use of isatoic anhydride-8-amide as a starting material provides a straightforward and efficient method to produce a range of substituted anilines at room temperature, avoiding hazardous reagents. nih.govresearchgate.net This approach is noted for being inexpensive, simple, fast, and scalable. nih.gov

Furthermore, the development of catalyst- and additive-free synthetic methods represents a significant advancement. beilstein-journals.org For example, a multicomponent reaction of aromatic aldehydes, 2-cyclohexenone, and amines has been described as a green route to N-substituted anilines. beilstein-journals.org Additionally, chemoenzymatic processes are being explored to create more sustainable pathways for amide synthesis from anilines, aiming to reduce reliance on traditional, less selective reagents. rsc.org

The following table summarizes various green synthetic approaches applicable to the synthesis of substituted anilines:

| Green Chemistry Approach | Key Features | Starting Materials | Catalyst/Reagent |

| Brønsted Acidic Ionic Liquid Catalysis | Metal- and solvent-free, reusable catalyst. nih.gov | Aromatic aldehydes, anilines. nih.gov | Brønsted acidic ionic liquid. nih.gov |

| One-Pot Synthesis | Reduced synthetic steps, minimized waste. researchgate.net | Aryllithium species, trimethylsilyl (B98337) azide. researchgate.net | nBuLi/LiK(OCH(CH₂)₂NMe₂)₂ in the presence of Mg(OCH₂CH₂OEt)₂. researchgate.net |

| Isatoic Anhydride-8-Amide Method | Inexpensive, simple, fast, room temperature. nih.gov | Isatin-7-carboxylic acid. nih.govresearchgate.net | pH-sensitive cyclization. nih.govresearchgate.net |

| Catalyst- and Additive-Free Synthesis | Mild conditions, operational simplicity. beilstein-journals.org | (E)-2-arylidene-3-cyclohexenones, primary amines. beilstein-journals.org | None. beilstein-journals.org |

| Chemoenzymatic Synthesis | Sustainable, selective acylation. rsc.org | Anilines, activating agents. rsc.org | Enzymes, (isopropylideneamino) 2-phenylacetate. rsc.org |

Synthetic Challenges and Future Directions in Hindered Aniline Preparation

The synthesis of sterically hindered anilines, such as this compound, presents considerable challenges due to the steric hindrance around the amino group. This congestion can impede traditional synthetic transformations.

A primary challenge lies in the direct C-N bond formation for 2,6-disubstituted aniline derivatives. nih.gov While many methods exist for aniline synthesis, they often show limited success for highly substituted, sterically congested targets. nih.gov For example, electrophilic aromatic substitution on anilines is often impractical for achieving meta-substitution due to the ortho- and para-directing nature of the amino group. rsc.org

Recent advancements have focused on overcoming these steric barriers. One successful strategy involves the direct reaction between amides and diaryliodonium salts, which has a broad scope for sterically congested arenes and does not require an additional promoter. nih.gov Another approach utilizes the reaction of aryllithium species with trimethylsilyl azide to introduce the amine functionality in a one-pot synthesis. researchgate.net

Future directions in the field are aimed at developing more efficient and versatile synthetic methods. There is a strong emphasis on creating catalytic systems that can tolerate a wide range of functional groups and provide high yields under mild conditions. beilstein-journals.org The development of novel reagents and methodologies that can selectively functionalize specific positions on the aniline ring, even in the presence of significant steric hindrance, remains a key area of research. rsc.org Furthermore, the exploration of photoinduced methods and synergistic enantioselective catalysis is opening new avenues for the synthesis of complex and sterically demanding aniline derivatives. nih.govacs.org

The table below outlines some of the key challenges and the corresponding emerging solutions in the synthesis of hindered anilines:

| Synthetic Challenge | Emerging Solution/Future Direction | Key Advantages |

| Steric hindrance in C-N bond formation. nih.gov | Direct reaction of amides with diaryliodonium salts. nih.gov | Broad scope for sterically congested arenes, no promoter needed. nih.gov |

| Difficulty in achieving meta-substitution. rsc.org | Multicomponent diversity-oriented approach using substituted methylvinyl ketones, N-acylpyridinium salts, and amines. rsc.org | Access to anilines with uncommon substitution patterns. rsc.org |

| Requirement for harsh reaction conditions. beilstein-journals.org | Catalyst- and additive-free synthesis via imine condensation–isoaromatization. beilstein-journals.org | Mild conditions, operational simplicity. beilstein-journals.org |

| Limited methods for highly substituted anilines. researchgate.net | One-pot synthesis from aryllithium species and trimethylsilyl azide. researchgate.net | Efficient for highly sterically demanding systems. researchgate.net |

| Selective functionalization. nih.govacs.org | Photoinduced methods and synergistic enantioselective catalysis. nih.govacs.org | Access to complex and challenging structures under mild conditions. nih.govacs.org |

Reactivity and Reaction Mechanisms of 2,6 Dimethyl 3 Propan 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

The aromatic ring of 2,6-Dimethyl-3-(propan-2-yl)aniline is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the amino (-NH₂) and alkyl (methyl and isopropyl) groups. byjus.com These groups are electron-donating and direct incoming electrophiles to the ortho and para positions. researchgate.net The amino group, in particular, is a strong activating group. byjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For instance, in the presence of bromine water, aniline (B41778) undergoes bromination to yield 2,4,6-tribromoaniline. byjus.com However, in the case of this compound, the substitution pattern is influenced by the existing substituents. The positions ortho and para to the powerful amino activating group are key sites for electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic ring's pi electrons attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion. researchgate.netmasterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com

A notable example of electrophilic substitution on a related compound is the Friedel-Crafts alkylation of m-xylene (B151644) with isobutene to produce 5-t-butyl-1,3-dimethylbenzene, which can then be nitrated. google.com

Nucleophilic Reactivity of the Amine Group

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions where it attacks electron-deficient centers.

One common reaction involving the nucleophilicity of anilines is their reaction with alkyl halides or sulfates to form N-alkylated products. For example, 3-(propan-2-yl)aniline can be reacted with methyl iodide or dimethyl sulfate (B86663) to synthesize N-methyl-3-(propan-2-yl)aniline. The amine group can also react with acylating agents.

Furthermore, the amine group's nucleophilicity is fundamental in the synthesis of various heterocyclic compounds and coordination complexes. For instance, 2,6-diisopropylaniline (B50358) is used in the synthesis of β-diketiminate ligands and their subsequent copper(I) complexes. researchgate.net

Reactions Involving the Alkyl Substituents (Methyl and Isopropyl Groups)

While the primary reactivity of this compound is centered on the aromatic ring and the amine group, the alkyl substituents can undergo reactions under specific conditions, although they are generally less reactive.

Oxidation of alkyl side chains on an aromatic ring can occur, though this typically requires strong oxidizing agents and harsh conditions. For related anilines, the focus of oxidation is often on the amine group itself, leading to nitroso or nitro derivatives.

Impact of Steric Hindrance on Reactivity (Steric Inhibition of Resonance)

The two methyl groups at the 2 and 6 positions of the aniline ring in this compound exert significant steric hindrance. This steric bulk can influence the reactivity of the molecule in several ways.

The ortho-methyl groups can sterically hinder the approach of reactants to the amine group and the adjacent positions on the aromatic ring. This can affect the rates and outcomes of reactions. For example, in electrophilic aromatic substitution, while the amino group strongly directs incoming electrophiles to the ortho and para positions, the steric hindrance from the methyl groups may favor substitution at the less hindered para position.

In some cases, severe steric crowding can lead to "steric inhibition of resonance," where the bulky groups prevent the amine group from being coplanar with the aromatic ring. This misalignment would reduce the delocalization of the nitrogen's lone pair into the ring, thereby decreasing the activating effect of the amine group.

The influence of steric effects is also evident in the synthesis of related compounds. For example, the reaction of 2-ethyl-6-isopropylaniline (B3053389) with isobutylene (B52900) requires high temperatures (200 °C) and pressure to achieve alkylation at the 4-position, highlighting the challenge of introducing bulky groups in sterically crowded environments. google.com

Formation of Complex Derivatives and Analogues through Functionalization

The versatile reactivity of this compound allows for its use as a scaffold in the synthesis of more complex molecules. The amine group and the activated aromatic ring provide handles for further functionalization.

Anilines are valuable precursors for a wide array of compounds, including dyes, polymers, and pharmaceuticals. researchgate.net For instance, substituted anilines can be used to synthesize various heterocyclic systems. researchgate.net The functionalization can involve reactions at the amine group, such as acylation or alkylation, or electrophilic substitution on the aromatic ring.

The synthesis of β-diketiminate ligands from 2,6-diisopropylaniline demonstrates the utility of sterically hindered anilines in creating complex structures for coordination chemistry. researchgate.net These ligands can then be used to form metal complexes with unique properties.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound and related compounds is crucial for controlling reaction outcomes and designing new synthetic routes.

Studies on electrophilic aromatic substitution have provided deep insights into the factors governing reactivity and selectivity. The formation of the arenium ion intermediate is a key step, and its stability is influenced by the electronic effects of the substituents. researchgate.net

In nucleophilic reactions involving the amine group, the reaction mechanism can be influenced by the steric environment. For example, in the reaction of a sterically hindered benzo[a]heptalene derivative with lithium diisopropylamide (LDA), LDA acts as a base to deprotonate a phenylsulfonyl group, leading to an intramolecular cyclization, rather than acting as a nucleophile itself. clockss.org This highlights how steric hindrance can dictate the reaction pathway.

Computational and Theoretical Investigations of 2,6 Dimethyl 3 Propan 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The geometry of the aniline (B41778) ring is expected to exhibit some deviation from perfect planarity due to the steric strain imposed by the ortho-methyl groups and the meta-isopropyl group. The C-N bond length and the pyramidalization at the nitrogen atom are key parameters of interest. In unsubstituted aniline, the amino group is nearly planar with the benzene (B151609) ring. However, the ortho-substitution in 2,6-Dimethyl-3-(propan-2-yl)aniline forces the amino group out of the plane of the ring to a greater extent to alleviate steric repulsion between the N-H bonds and the methyl groups. This increased pyramidalization, in turn, affects the electronic communication between the nitrogen lone pair and the aromatic π-system.

Table 1: Predicted Geometric Parameters for this compound (Estimated based on related structures)

| Parameter | Predicted Value |

| C-N Bond Length | ~1.41 Å |

| H-N-H Bond Angle | ~110° |

| C-N-H Bond Angle | ~112° |

| Dihedral Angle (C-C-N-H) | ~30-40° |

Note: These values are estimations based on computational studies of similarly substituted anilines and may vary depending on the level of theory and basis set used in the calculation.

The electronic properties, such as the dipole moment and the distribution of electron density, are also significantly influenced by the substitution pattern. The alkyl groups are weak electron-donating groups, which would be expected to increase the electron density on the aromatic ring and the nitrogen atom. However, the steric hindrance can counteract this electronic effect to some extent.

Conformational Analysis and Energy Minimization Studies

The presence of the flexible propan-2-yl (isopropyl) group necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the molecule. Energy minimization studies are performed to locate the global minimum and other low-energy conformers on the potential energy surface.

The rotation around the C-C bond connecting the isopropyl group to the aniline ring is a key conformational degree of freedom. Different orientations of the isopropyl group relative to the plane of the aniline ring will have different steric interactions with the adjacent methyl group and the amino group. Computational studies on similar ortho-substituted anilines have shown that the preferred conformation is one that minimizes these steric clashes. cust.edu.tw It is anticipated that the most stable conformer of this compound will have the isopropyl group oriented to minimize its interaction with the ortho-methyl group.

Table 2: Relative Energies of Potential Conformers (Illustrative)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Isopropyl group oriented away from ortho-methyl | 0.0 (Global Minimum) |

| 2 | Isopropyl group oriented towards ortho-methyl | > 2.0 |

Note: The relative energies are illustrative and would require specific calculations for precise values.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in various environments, such as in solution. MD simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system.

An MD simulation of this compound in a solvent, for instance, could reveal information about:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The transitions between different conformers and the flexibility of the molecule.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amino group and solvent molecules.

Frontier Molecular Orbital Theory (FMO) Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting its character as an electron-rich aromatic amine. The LUMO, on the other hand, would be distributed over the aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The presence of electron-donating alkyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. However, the steric hindrance from the ortho-methyl groups will play a crucial role in directing the approach of electrophiles, likely favoring attack at the less hindered para-position relative to the amino group.

Table 3: Estimated Frontier Orbital Energies

| Orbital | Estimated Energy (eV) |

| HOMO | -5.0 to -5.5 |

| LUMO | 1.5 to 2.0 |

| HOMO-LUMO Gap | 6.5 to 7.5 |

Note: These are estimated values based on trends for substituted anilines and would need to be confirmed by specific calculations.

Prediction of Structure-Reactivity Relationships and Mechanistic Insights

The computational data gathered from the methods described above allows for the prediction of structure-reactivity relationships and provides mechanistic insights into potential reactions involving this compound.

The combination of electronic and steric effects in this molecule leads to a nuanced reactivity profile. The electron-donating alkyl groups activate the aromatic ring towards electrophilic substitution. However, the significant steric hindrance around the amino group and the ortho positions will likely disfavor reactions at these sites. This steric shielding of the nitrogen lone pair would also be expected to reduce the basicity of the aniline compared to less substituted anilines.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines have shown that both electronic parameters (like Hammett constants) and steric descriptors are crucial for predicting their biological activity and chemical reactivity. cust.edu.tw For this compound, any QSAR model would need to account for the significant steric bulk imparted by the three alkyl substituents.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For 2,6-Dimethyl-3-(propan-2-yl)aniline, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of related structures such as 2,6-dimethylaniline (B139824), the expected chemical shifts and multiplicities can be predicted. illinois.educhemicalbook.com The aromatic protons are expected to appear as a multiplet in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons of the two methyl groups at positions 2 and 6 would likely appear as a single sharp singlet, due to their chemical equivalence, in the upfield region around δ 2.1-2.3 ppm. The isopropyl group would give rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons. The N-H protons of the aniline (B41778) group would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons would resonate in the δ 110-150 ppm range. The carbons of the methyl groups attached to the aromatic ring would appear in the upfield region, typically around δ 15-25 ppm. The isopropyl group would show two signals: one for the methine carbon and another for the two equivalent methyl carbons.

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the aniline moiety. The chemical shift of the nitrogen in this compound would be influenced by the electronic effects of the alkyl substituents on the aromatic ring. For comparison, the ¹⁵N NMR chemical shift of N,N,2,6-tetramethylaniline has been reported, providing a reference point for substituted anilines. spectrabase.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 (m) | 110 - 130 |

| Aromatic C-N | - | 140 - 150 |

| Aromatic C-CH₃ | - | 125 - 135 |

| Aromatic C-CH(CH₃)₂ | - | 135 - 145 |

| 2,6-CH₃ | 2.1 - 2.3 (s) | 15 - 25 |

| CH(CH₃)₂ | 2.8 - 3.2 (septet) | 25 - 35 |

| CH(CH₃)₂ | 1.1 - 1.3 (d) | 20 - 30 |

| NH₂ | Variable (br s) | - |

Predicted values are based on typical ranges for similar functional groups and the analysis of related compounds. illinois.educhemicalbook.com

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely involve characteristic losses of small neutral molecules or radicals. A prominent fragmentation pathway for anilines involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Another common fragmentation is the loss of a methyl radical (•CH₃) from the alkyl substituents, leading to an [M-15]⁺ ion. The isopropyl group can undergo cleavage to lose a methyl radical or a propyl radical. The fragmentation pattern of 2,6-dimethylaniline shows a base peak corresponding to the molecular ion and significant peaks from the loss of a hydrogen atom and a methyl group. chemicalbook.com A similar pattern would be expected for this compound, with additional fragmentation pathways associated with the isopropyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The IR spectrum of 2,6-dimethylaniline shows characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the aromatic ring and alkyl groups around 2850-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. chemicalbook.comnist.gov For this compound, similar vibrational modes are expected. The presence of the isopropyl group will introduce additional C-H bending vibrations. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which are often weak in the IR spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| N-H Bend | 1580 - 1650 |

| C-N Stretch | 1250 - 1350 |

Based on characteristic IR absorption frequencies for anilines and alkylbenzenes. chemicalbook.comnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

However, a search of crystallographic databases indicates that the crystal structure of this compound has not yet been reported. The determination of its crystal structure would require the growth of a single crystal of suitable quality, which can sometimes be a challenging step. If a crystal structure were to be determined, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the aniline N-H groups, and how the molecules pack in the crystal lattice.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods for the analysis of anilines.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A GC method would typically employ a capillary column with a nonpolar or moderately polar stationary phase. The retention time of the compound would be characteristic under specific conditions of column type, temperature program, and carrier gas flow rate. GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities. d-nb.info

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, a reversed-phase HPLC method would likely be effective. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with a buffer to control the pH. The retention of the aniline would be influenced by the hydrophobicity of the molecule and the composition of the mobile phase. UV detection is commonly used for anilines due to their strong absorbance in the UV region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aniline chromophore exhibits characteristic absorption bands in the UV region. For this compound, the UV-Vis spectrum is expected to show absorption maxima corresponding to π → π* transitions of the aromatic ring.

The positions and intensities of these absorption bands are influenced by the substituents on the benzene (B151609) ring. The alkyl groups (dimethyl and isopropyl) are auxochromes that can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted aniline. The solvent can also affect the position of the absorption bands. UV-Vis spectroscopy is a useful tool for quantitative analysis and for confirming the presence of the aniline chromophore.

Applications of 2,6 Dimethyl 3 Propan 2 Yl Aniline and Its Derivatives in Chemical Science

Role in Organic Synthesis as a Building Block or Intermediate

2,6-Dimethyl-3-(propan-2-yl)aniline is a valuable building block in organic synthesis, primarily utilized in the construction of more complex molecular architectures. Its derivatives are key intermediates in the synthesis of various organic compounds. For instance, the related compound 2,6-diisopropylaniline (B50358) is frequently used to synthesize ligands for coordination chemistry. wikipedia.org The amino group of these anilines can be readily transformed into other functional groups, making them versatile starting materials. umich.edu

A notable application is in the synthesis of N-heterocyclic carbenes (NHCs), where the aniline (B41778) derivative serves as a precursor. nih.gov The synthesis often involves the reaction of the aniline with a suitable backbone, such as glyoxal (B1671930), to form a diimine intermediate, which is then further processed to yield the desired NHC precursor. nih.govbeilstein-journals.org

Utilization in Ligand Design for Catalysis and Coordination Chemistry

The bulky nature of this compound and its derivatives makes them excellent candidates for ligand design in catalysis and coordination chemistry. The steric hindrance provided by the ortho-alkyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.

Precursors to N-Heterocyclic Carbenes (NHCs)

Anilines with bulky substituents, such as 2,6-diisopropylaniline, are crucial in the synthesis of N-heterocyclic carbenes (NHCs). nih.gov These NHCs are a class of persistent carbenes that have found widespread use as ligands in transition metal catalysis. The synthesis of the NHC precursor, typically an imidazolium (B1220033) salt, involves the reaction of two equivalents of the aniline with glyoxal and a C1 building block. beilstein-journals.org The resulting imidazolium salt can then be deprotonated to generate the free carbene in situ or isolated for later use. nih.gov The steric bulk of the N-aryl groups is a key factor in the stability and reactivity of the corresponding NHC-metal complexes. nih.gov

Formation of Metal Complexes in Homogeneous Catalysis

Ligands derived from sterically hindered anilines play a significant role in homogeneous catalysis. mdpi.com The bulky substituents on the aniline ring can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst. For example, transition metal complexes bearing ligands derived from 2,6-diisopropylaniline have been employed in various catalytic transformations. wikipedia.org These complexes are often synthesized by reacting the corresponding lithium salt of the ligand with a metal halide precursor. mdpi.com

Precursor for Polymer and Material Science Applications

Aniline and its derivatives are fundamental monomers in the synthesis of conducting polymers, with polyaniline (PANI) being a prominent example. researchgate.net The polymerization of aniline can be achieved through various methods, including chemical and electrochemical oxidation. researchgate.net While the direct use of this compound in polymerization is less common, its structural motifs can be incorporated into monomers to tailor the properties of the resulting polymers. The bulky substituents can influence the processability and solubility of the polymers. researchgate.net

Application in Supramolecular Chemistry and Crystal Engineering

The ability of the aniline group to form hydrogen bonds, coupled with the steric influence of the alkyl substituents, makes this compound and its derivatives interesting building blocks in supramolecular chemistry and crystal engineering. nih.govresearchgate.net The formation of specific intermolecular interactions, such as hydrogen bonds and π-π stacking, can be directed by the substitution pattern on the aromatic ring. nih.gov This allows for the rational design of crystal structures with desired properties and topologies. The analysis of crystal structures of related compounds often reveals the formation of dimers or layered structures through hydrogen bonding. nih.govresearchgate.net

Use as a Chemical Reagent or Solvent Additive in Industrial Processes

While specific industrial process details are often proprietary, anilines are known to be used as intermediates in the production of various chemicals, including dyes, pesticides, and pharmaceuticals. who.int The reactivity of the amino group allows for its use as a nucleophile or as a precursor to diazonium salts, which are versatile reagents in organic synthesis. Given its structure, this compound could potentially be used in applications where a bulky, non-nucleophilic base or a sterically hindered building block is required.

Advanced Methodologies for Modification and Functionalization of 2,6 Dimethyl 3 Propan 2 Yl Aniline

Derivatization Strategies on the Amine Group

The primary amine group of 2,6-dimethyl-3-(propan-2-yl)aniline is a key site for chemical modification, allowing for the introduction of various functional groups through N-alkylation and N-acylation reactions.

N-Alkylation: Reductive amination provides an efficient route for the synthesis of N-alkylated derivatives. This method typically involves the reaction of the parent aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent. A notable example is the N-alkylation of structurally similar anilines, such as 2,6-diethylaniline, using various aldehydes with a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor. jocpr.com This reaction proceeds smoothly at room temperature, offering an economical and environmentally benign pathway to N-mono-alkylated products with high selectivity. jocpr.com

N-Acylation: The amine group can be readily acylated by reacting it with acid chlorides or anhydrides. For instance, a method for synthesizing N-acyl derivatives involves heating the aniline with an acid chloride, such as furan-2-carboxylic acid chloride, in the presence of a base like pyridine (B92270) in a solvent like tetrahydrofuran (B95107) (THF). prepchem.com This reaction leads to the formation of a stable amide linkage, effectively incorporating new functionalities onto the nitrogen atom. prepchem.com

Table 1: Representative Derivatization Reactions on the Amine Group

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Pd/C, Ammonium Formate | N-Alkyl Aniline | High selectivity, mild conditions, environmentally benign. jocpr.com |

| N-Acylation | Acid Chloride, Pyridine | N-Acyl Aniline | Forms stable amide bond, versatile for adding functional groups. prepchem.com |

Modification of Aromatic Ring Substituents

The aromatic ring of this compound is susceptible to electrophilic substitution, and its existing alkyl substituents can also be chemically transformed.

Electrophilic Aromatic Substitution: The amine group is a strong activating group, directing electrophiles to the ortho and para positions. However, due to the steric hindrance from the two methyl groups and the isopropyl group, the reactivity and regioselectivity can be influenced. Typical electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (NO₂) onto the aromatic ring.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring.

Sulfonation: Introduction of a sulfonic acid group (SO₃H).

The activating effect of the amine group facilitates these substitutions. smolecule.com

Modification of Alkyl Groups: The methyl groups on the aromatic ring can be functionalized through specific oxidative processes. One such advanced methodology is ammoxidation, which can convert alkyl groups into nitriles (cyano groups). For example, research on 2,6-dimethylaniline (B139824) has shown that it can be subjected to ammoxidation with ammonia (B1221849) and oxygen at high temperatures (e.g., 470°C) in the presence of a mixed metal oxide catalyst (containing V₂O₅, Sb₂O₃, K₂O, BaO, and Al₂O₃) to yield 2,6-dicyanoaniline. researchgate.net This demonstrates a powerful method for significantly altering the electronic properties of the aromatic ring by converting methyl groups to cyano groups. researchgate.net

Table 2: Selected Reactions for Modifying Aromatic Ring Substituents

| Reaction Type | Reagents/Conditions | Position(s) Modified | Product Feature |

|---|---|---|---|

| Electrophilic Substitution | Nitrating/Halogenating/Sulfonating agents | Aromatic Ring (positions 4 or 5) | Introduction of nitro, halogen, or sulfonic acid groups. smolecule.com |

| Ammoxidation | NH₃, O₂, High Temp., Metal Oxide Catalyst | Methyl Groups (positions 2 and 6) | Conversion of methyl groups to cyano groups. researchgate.net |

Synthesis of Heterocyclic Compounds Incorporating the Aniline Moiety

The this compound scaffold is a valuable building block for synthesizing complex heterocyclic structures, which are of significant interest in medicinal and materials chemistry.

Three-Component Benzannulation: A modern strategy for synthesizing substituted anilines involves a three-component condensation reaction. This method can utilize sterically hindered anilines, like 2,6-diisopropylaniline (B50358), which react with a 1,3-diketone and acetone. beilstein-journals.orgnih.gov The reaction proceeds through the formation of an enamine from the aniline and acetone, followed by a sequence of nucleophilic addition, cyclization, and dehydration steps to form a new, highly substituted aniline ring. beilstein-journals.orgnih.gov This approach allows for the incorporation of the parent aniline structure into a larger, functionalized aromatic system, which can itself be heterocyclic depending on the choice of diketone.

Synthesis via N-Acylated Intermediates: Derivatized anilines can serve as precursors for heterocycle synthesis. For example, 2,6-dimethyl-N-propargylaniline can be acylated with furan-2-carboxylic acid chloride to produce 2,6-dimethyl-N-(2-furoyl)-N-propargyl-aniline. prepchem.com The resulting molecule contains both the aniline moiety and a furan (B31954) ring, linked through an amide bond, demonstrating the construction of a molecule containing multiple heterocyclic components. prepchem.com

Multicomponent Reactions for Polyheterocycles: Advanced, diversity-oriented syntheses employ multicomponent reactions to build complex polyheterocyclic systems in a single pot. The Ugi-Zhu reaction, for example, can be used to construct a pyrrolo[3,4-b]pyridin-5-one core. nih.gov An aniline derivative can act as the amine component in such a reaction, embedding the aniline structure into a densely functionalized heterocyclic framework. Subsequent "click" chemistry reactions, such as cycloadditions with sodium azide (B81097) or dicyandiamide, can further modify the product to generate tetrazole or triazine rings, respectively. nih.gov

Vilsmeier-Haack Type Cyclization: The Vilsmeier-Haack reaction and its alternatives provide a pathway to quinoline-based heterocycles. Acetanilides, which are N-acetylated anilines, can be treated with a Vilsmeier-type reagent (e.g., an adduct of N,N-dimethylformamide and methanesulfonyl chloride) to undergo cyclization, yielding 2-chloro-3-formylquinolines. heteroletters.org This strategy transforms the aniline into a fused heterocyclic system.

Table 3: Methodologies for Synthesizing Heterocyclic Compounds

| Methodology | Key Reagents | Resulting Heterocycle/Structure | Reference |

|---|---|---|---|

| Three-Component Benzannulation | 1,3-Diketone, Acetone | Substituted (Het)arylanilines | beilstein-journals.org, nih.gov |

| Acylation and Cyclization | N-propargylaniline, Furan-2-carboxylic acid chloride | Furan-containing N-acyl aniline | prepchem.com |

| Ugi-Zhu/Click Strategy | Aldehyde, Isocyanide, Carboxylic Acid, then NaN₃ or Dicyandiamide | Pyrrolo[3,4-b]pyridin-5-ones with Tetrazole or Triazine rings | nih.gov |

| Vilsmeier-Haack Cyclization | Acetanilide, MsCl-DMF | 2-Chloro-3-formylquinolines | heteroletters.org |

Stereoselective Transformations and Chiral Auxiliary Development

The development of stereoselective transformations is a cornerstone of modern organic synthesis. While specific research on this compound in this context is limited, its structural features suggest significant potential.

The sterically demanding environment around the amine group makes this aniline scaffold a candidate for development as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity.

Potential as a Chiral Auxiliary:

Resolution: The parent aniline is achiral. However, it could be reacted with a chiral acid to form diastereomeric salts, which could then be separated by crystallization. Alternatively, derivatization of the amine, for instance by acylation with a chiral acylating agent, would produce a mixture of diastereomers that could be separated chromatographically. Cleavage of the chiral group would then yield the enantiopure aniline.

Directed Transformations: Once an enantiomerically pure form of a derivatized this compound is obtained, it could be used to direct stereoselective reactions. The bulky 2,6-dimethyl and 3-isopropyl groups would create a well-defined chiral pocket. When attached to a molecule containing a prochiral center, this auxiliary could effectively shield one face of the reactive site, forcing an incoming reagent to attack from the less hindered face, thus inducing asymmetry.

Catalysis: Transition metal-catalyzed carbocyclization reactions are powerful methods for the stereoselective synthesis of complex cyclic molecules. rsc.org Ligands derived from chiral anilines are known to be effective in such transformations. A chiral, non-racemic ligand based on the this compound framework could potentially be synthesized and employed in metal-catalyzed processes, such as asymmetric hydrogenations or cyclizations, to control the stereochemical outcome of the reaction.

While these applications are currently speculative for this specific compound, they are based on well-established principles in asymmetric synthesis and represent a promising area for future research.

Future Research Directions and Emerging Trends for 2,6 Dimethyl 3 Propan 2 Yl Aniline

Development of Sustainable and Atom-Economical Synthesis Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, with a strong emphasis on atom economy. rsc.org This principle, which maximizes the incorporation of reactant atoms into the final product, is a critical driver for modern synthetic chemistry. rsc.org Traditional multi-step syntheses of substituted anilines often involve harsh conditions and generate significant waste. rsc.orgbeilstein-journals.org

Future research is focused on developing more efficient synthetic pathways to 2,6-Dimethyl-3-(propan-2-yl)aniline and related structures. Key trends include:

Catalyst- and Additive-Free Methods : Recent advancements have demonstrated the synthesis of N-substituted anilines through sequential imine condensation–isoaromatization pathways that proceed without the need for metal catalysts or additives. beilstein-journals.orgnih.gov These methods offer mild reaction conditions and operational simplicity, representing a significant step towards greener synthesis. beilstein-journals.orgnih.gov

Direct Ammoxidation : Research into the direct synthesis of dicyanoanilines from dimethylanilines via ammoxidation highlights a potential route for functional group transformation that could be adapted for other derivatives. researchgate.net

Catalytic Reduction of Nitroarenes : The catalytic reduction of nitroarenes is a more atom-economical alternative to older methods that generated substantial iron oxide sludge. rsc.org For instance, the catalytic synthesis of aniline (B41778) from nitrobenzene (B124822) has a 72% atom economy, a significant improvement over stoichiometric methods. rsc.org Applying similar catalytic systems to the corresponding nitro-precursor of this compound could offer a more sustainable production route.

Hydroboration-Oxidation : This method allows for the anti-Markovnikov addition to alkenes, which can be a strategic step in constructing substituted aromatic systems, yielding products in excellent yields. ncert.nic.in

The development of one-pot procedures and the use of readily available starting materials are central to these emerging synthetic strategies, aiming to reduce both environmental impact and production costs. rsc.orgresearchgate.net

Exploration of Novel Catalytic and Reagent Applications

The steric hindrance provided by the two methyl groups and the isopropyl group flanking the amine functionality in this compound makes it a valuable scaffold for specialized applications in catalysis and as a chemical reagent.

Emerging research directions include:

Ligands for Transition Metal Catalysis : Sterically hindered anilines are precursors to N-heterocyclic carbene (NHC) ligands, which are crucial in palladium-catalyzed cross-coupling reactions. researchgate.net The specific steric and electronic properties of ligands derived from this compound could offer unique reactivity and selectivity in various catalytic cycles.

Building Blocks for Complex Molecules : Substituted anilines are fundamental building blocks in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and pigments. beilstein-journals.orgmarkwideresearch.comtransparencymarketresearch.com The unique substitution pattern of this compound makes it a candidate for creating novel bioactive compounds and functional materials. nih.gov For example, aniline derivatives are crucial intermediates for pesticides. google.com

Catalysts for Specific Reactions : Research into the synthesis of sterically hindered anilines highlights their importance. researchgate.netnih.gov A practical catalytic method using a copper(I) triflate and diphosphine ligand system has been developed for the synthesis of hindered anilines, a transformation that is compatible with a wide range of functional groups. nih.gov This indicates a demand for such compounds, suggesting their utility as key intermediates or final products in various chemical transformations.

The table below summarizes potential applications based on the properties of sterically hindered anilines.

| Application Area | Role of this compound | Potential Advantage |

| Homogeneous Catalysis | Precursor to N-heterocyclic carbene (NHC) or other bulky ligands | Fine-tuning of catalyst activity and selectivity due to specific steric and electronic profile. |

| Pharmaceutical Synthesis | Intermediate for Active Pharmaceutical Ingredients (APIs) | Introduction of a unique lipophilic, sterically hindered moiety to modulate biological activity and pharmacokinetic properties. nih.gov |

| Agrochemicals | Precursor for herbicides or insecticides | Development of new crop protection agents with potentially novel modes of action. google.com |

| Material Science | Monomer or additive in polymer synthesis | Creation of polymers with enhanced thermal stability or specific optical properties. researchandmarkets.com |

Integration into Advanced Functional Materials

Aniline and its derivatives are foundational to the development of a variety of functional materials, including polymers, dyes, and coatings. researchandmarkets.comresearchgate.net The specific structure of this compound offers opportunities for creating materials with tailored properties.

Future research in this area will likely focus on:

High-Performance Polymers : Aniline derivatives are used to produce polyanilines, which are conducting polymers with applications in electronics and anti-corrosion coatings. The bulky substituents on this compound could be used to control polymer chain packing and solubility, thereby influencing the material's conductivity, processability, and mechanical properties.

Specialty Dyes and Pigments : The global demand for dyes and pigments, particularly for textiles and automotive coatings, continues to drive research into new aniline derivatives. transparencymarketresearch.comresearchandmarkets.com The substituents on the aniline ring influence the color, lightfastness, and binding properties of the resulting dye. Integrating this compound could lead to dyes with unique shades and improved durability.

Advanced Coatings : Aniline derivatives are used to manufacture weather-resistant coatings. researchandmarkets.com The hydrophobic nature of the isopropyl and methyl groups in this compound could be leveraged to create highly water-repellent and anti-corrosive surface coatings.

The integration of this compound into material backbones or as functional additives is a promising avenue for innovation across multiple industries. markwideresearch.com

Advanced Computational Design and Prediction of New Derivatives with Tuned Properties

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of new molecules. researchgate.net These methods allow for the in silico prediction of molecular properties, reducing the time and cost associated with laboratory synthesis and testing. researchgate.netresearchgate.net

For this compound, future computational studies could include:

Density Functional Theory (DFT) Calculations : DFT methods can be employed to investigate the structural and electronic properties of the molecule and its derivatives. researchgate.netresearchgate.net This includes calculating HOMO-LUMO energy gaps, ionization potentials, and partial atomic charges, which are crucial for predicting reactivity and potential applications in electronics. researchgate.netresearchgate.net

Predictive Modeling for Bioactivity : By analyzing structure-activity relationships, computational models can predict the potential biological activity of new derivatives. researchgate.netnih.gov Machine learning algorithms can be trained on datasets of known compounds to predict properties like toxicity, metabolic stability, and drug-likeness for novel structures based on the this compound scaffold. researchgate.netnih.gov

Reaction Mechanism Simulation : Computational methods can elucidate the reaction pathways for the synthesis and degradation of aniline derivatives. cas.cz This understanding can guide the development of more efficient synthetic routes and predict the environmental fate of these compounds. For example, studies have investigated the pKa values of aniline radical cations to understand their behavior in environmental systems. nih.gov

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives. researchgate.net

| Computational Method | Application for this compound Derivatives | Predicted Properties |

| Density Functional Theory (DFT) | Optimization of molecular geometry and analysis of quantum chemical parameters. researchgate.net | Electronic structure, reactivity, spectral properties, HOMO-LUMO gap. researchgate.net |

| Machine Learning (ML) | Prediction of drug-likeness and bioactivity based on molecular structure. researchgate.net | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, potential therapeutic targets. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets (e.g., enzymes, receptors). | Binding affinity, conformational changes, mechanism of action. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Lipophilicity, toxicity, metabolic pathways. researchgate.net |

Development of Specialized Analytical Methods for Complex Chemical Systems

As this compound and its derivatives find use in more complex products and applications, the need for sensitive and selective analytical methods for their detection and quantification becomes critical. nih.gov

Future research in this domain will likely involve:

Advanced Chromatographic Techniques : Developing new methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), to separate and identify this compound in complex matrices such as environmental samples, biological fluids, or industrial process streams.

Spectroscopic Methods : Utilizing advanced spectroscopic techniques like NMR and FT-IR for the structural elucidation of new derivatives and for real-time monitoring of reactions involving this compound. researchgate.net

Advanced Oxidation Processes (AOPs) : The study of aniline degradation often employs AOPs. nih.gov Developing analytical methods to monitor the breakdown of sterically hindered anilines during such processes is crucial for environmental remediation research. These methods help in identifying intermediate products and ensuring complete degradation. nih.gov

Photoinduced Reaction Monitoring : Recent synthetic methods utilize photoinduced reactions for the functionalization of anilines. acs.org Specialized analytical techniques are needed to monitor these light-driven reactions, track the formation of radical intermediates, and quantify product yields. acs.org

The development of robust analytical protocols is essential not only for quality control in industrial settings but also for research into the compound's biological activity and environmental impact. nih.gov

Conclusion

Summary of Key Academic Research Findings on 2,6-Dimethyl-3-(propan-2-yl)aniline

Direct academic research on this compound is not extensively documented in publicly available literature. However, its identity as a polysubstituted aniline (B41778) allows for scientifically sound inferences based on the vast body of research on analogous sterically hindered anilines. The defining characteristic of this compound is the substitution pattern on the aniline ring: two methyl groups in the ortho positions (2 and 6) and an isopropyl group in the meta position (3). This arrangement creates significant steric bulk around the amino group.

Research on sterically hindered anilines has demonstrated their crucial role in modern chemistry. The steric and electronic properties of these compounds can be finely adjusted by altering the substituents on the aromatic ring rsc.org. The bulky groups at the ortho positions, such as the methyl groups in this compound, provide steric protection to the nitrogen atom. This shielding is critical for stabilizing reactive species and has enabled the synthesis of novel compounds with unusual bonding and oxidation states rsc.org. For instance, sterically demanding anilines have been instrumental in creating stable, low-coordinate main-group element compounds and reactive intermediates that would otherwise be transient rsc.orgsemanticscholar.org.

The primary academic findings relevant to compounds of this class revolve around their application as ligands in coordination chemistry and catalysis. The steric hindrance influences the coordination geometry around a metal center, which in turn affects the catalytic activity and selectivity of the resulting complex. While specific catalytic applications of this compound have not been reported, it is plausible that it could serve as a precursor to ligands for various transition-metal-catalyzed reactions.

Furthermore, the synthesis of such polysubstituted anilines is an active area of research. Modern synthetic methods aim to provide efficient and practical access to these valuable building blocks. Catalytic methods, for example, have been developed for the synthesis of sterically hindered anilines under mild conditions, showcasing the importance of these structures in synthetic chemistry rsc.org.

Broader Implications for Sterically Hindered Aniline Chemistry

The study of this compound and its relatives has broader implications for the field of sterically hindered aniline chemistry. The presence of bulky substituents near the amino group significantly alters the molecule's reactivity and physical properties compared to simpler anilines.

One of the most significant implications is in the field of ligand design . The steric and electronic properties of anilines can be systematically tuned by varying the substitution pattern rsc.orgresearchgate.net. This tunability is essential for developing custom ligands for catalysts that can achieve high efficiency and selectivity in chemical transformations. The specific arrangement of methyl and isopropyl groups in this compound provides a unique steric profile that could be exploited in catalyst development.

Another important area is the stabilization of reactive intermediates . The steric bulk provided by the ortho-substituents can kinetically stabilize highly reactive species, allowing for their isolation and characterization semanticscholar.org. This has led to fundamental advancements in understanding chemical bonding and reactivity. The continued synthesis and study of novel sterically hindered anilines contribute to expanding the library of available stabilizing groups.

In materials science , aniline derivatives are precursors to polyanilines, a class of conducting polymers. The substitution pattern on the aniline ring can influence the properties of the resulting polymer, such as its conductivity, solubility, and processability. While the polymerization of highly substituted anilines can be challenging, the incorporation of such monomers could lead to new materials with tailored properties.

Finally, in medicinal chemistry , there is a growing interest in using saturated isosteres of anilines to mitigate the metabolic toxicities associated with the aniline moiety acs.org. Understanding the structure-property relationships of substituted anilines can inform the design of safer and more effective drug candidates.

Outlook for Future Academic Endeavors and Interdisciplinary Research Opportunities

The future of academic research involving compounds like this compound is promising and lies at the intersection of several scientific disciplines.